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2-(tert-Butyl)-4-methylpyridine

Cat. No.: B12978417
M. Wt: 149.23 g/mol
InChI Key: OGBZELSUKYODHJ-UHFFFAOYSA-N
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Description

Historical Development of Sterically Hindered Pyridine (B92270) Bases

The exploration of sterically hindered pyridine bases began in earnest in the mid-20th century, driven by the need for non-nucleophilic bases in organic synthesis. Traditional bases often act as nucleophiles, leading to undesired side reactions. The development of pyridines with bulky substituents at the 2- and 6-positions offered a solution. These bulky groups physically obstruct the nitrogen atom's lone pair of electrons from attacking electrophilic centers, while still allowing it to abstract a proton.

Early work focused on the synthesis and characterization of compounds like 2,6-di-tert-butylpyridine (B51100). wikipedia.orgcymitquimica.com The preparation of these compounds was initially challenging, often requiring harsh conditions and resulting in low yields. orgsyn.org For instance, the reaction of pyridine with tert-butyllithium (B1211817) was one of the early methods employed. wikipedia.orgacs.org Over the years, more refined and efficient synthetic routes have been developed, including a convenient two-step synthesis for 2,6-di-tert-butyl-4-methylpyridine (B104953). orgsyn.orgacs.org These advancements have made a wider range of sterically hindered pyridines, including 2-(tert-Butyl)-4-methylpyridine, more accessible for research and application.

Structural Features and Electronic Influences of Tert-Butyl and Methyl Substituents

The defining characteristic of this compound is the presence of a bulky tert-butyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. This substitution pattern imparts a unique combination of steric and electronic effects.

Steric Hindrance: The tert-butyl group, with its three methyl groups branching from a central carbon, creates significant steric bulk around the adjacent nitrogen atom. This steric hindrance is the primary reason for the non-nucleophilic nature of the base. sigmaaldrich.comsigmaaldrich.com While the nitrogen's lone pair remains available for proton abstraction (Brønsted basicity), its ability to participate in reactions as a nucleophile or to coordinate with Lewis acids is greatly diminished. wikipedia.orgorgsyn.org

Electronic Effects: Alkyl groups, such as tert-butyl and methyl, are generally considered to be electron-donating groups through an inductive effect. rsc.org This electron donation increases the electron density on the pyridine ring and at the nitrogen atom. nih.gov An increase in electron density would typically enhance the basicity of the pyridine nitrogen. wikipedia.org However, the steric hindrance of the tert-butyl group often plays a more dominant role in its reactivity. The methyl group at the 4-position further contributes to the electron-donating nature, albeit to a lesser extent than the tert-butyl group.

The interplay of these steric and electronic factors governs the chemical behavior of this compound, making it a selective and valuable reagent in organic synthesis.

Overview of Research Trajectories for Tert-Butyl-Methylpyridine Analogues

Research into tert-butyl-methylpyridine analogues has followed several key trajectories, driven by the desire to fine-tune the steric and electronic properties of these hindered bases for specific applications.

One major area of investigation has been the synthesis of various isomers and derivatives. This includes compounds like 2,6-di-tert-butyl-4-methylpyridine, which exhibits even greater steric hindrance due to the presence of two tert-butyl groups flanking the nitrogen atom. orgsyn.orgsigmaaldrich.com The synthesis of other analogues, such as 5-butyl-2-tert-butyl-4-methylpyridine, has also been explored. chemsynthesis.com

Another significant research direction has been the application of these compounds in a wide array of organic reactions. For instance, 2,6-di-tert-butyl-4-methylpyridine has been utilized in the synthesis of vinyl triflates, in cyclization reactions, and in the diastereoselective synthesis of various organic molecules. sigmaaldrich.comsigmaaldrich.com The unique ability of these hindered bases to act as "proton sponges," selectively removing protons without interfering with other reactive centers, has made them invaluable in complex synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B12978417 2-(tert-Butyl)-4-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-6-11-9(7-8)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBZELSUKYODHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl Methylpyridines

Direct Halogenation (e.g., Bromination of 4-(tert-Butyl)pyridine Derivatives)

Direct halogenation is a common method for introducing a functional group handle onto a pyridine (B92270) ring, which can then be further elaborated. For instance, the synthesis of 2-bromo-4-(tert-butyl)pyridine (B1338834) is typically achieved through the direct bromination of 4-(tert-butyl)pyridine. This electrophilic substitution reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction often requires a catalyst, such as iron or aluminum bromide, and is performed under an inert atmosphere to prevent side reactions. The tert-butyl group at the 4-position directs the incoming electrophile to the 2-position. The resulting 2-bromo-4-(tert-butyl)pyridine is a valuable intermediate for introducing other functional groups via nucleophilic substitution or cross-coupling reactions. cymitquimica.com

Starting MaterialReagent(s)Product
4-(tert-Butyl)pyridineBromine or N-bromosuccinimide, Catalyst (e.g., Fe, AlBr₃)2-Bromo-4-(tert-butyl)pyridine

This table shows the starting material, reagents, and product for the direct bromination of 4-(tert-butyl)pyridine.

Side-Chain Lithiation of Pyridines

Side-chain lithiation provides a powerful and regioselective method for functionalizing the methyl group of picolines (methylpyridines). researchgate.netresearchgate.net This strategy involves the deprotonation of the methyl group using a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817), to form a lithiated intermediate. researchgate.netchimia.ch This nucleophilic species can then react with various electrophiles to introduce a wide range of substituents at the methyl position.

Research has shown that the lithiation of 2- and 4-substituted pyridines, such as N-(pyridinylmethyl)pivalamides, with tert-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures (-78°C) occurs at the methylene (B1212753) group of the side chain. researchgate.net The resulting lithium reagents react with electrophiles in high yields. researchgate.net For example, selective lithiation of 4-picoline in the presence of 2-(dimethylamino)ethanol at 0°C, followed by treatment with an electrophile, allows for functionalization at the methyl group. researchgate.net This approach offers a versatile route to more complex substituted pyridines. researchgate.net

Starting MaterialReagentIntermediateApplication
4-PicolineOrganolithium reagent (e.g., t-BuLi)4-(Lithiomethyl)pyridineReaction with electrophiles to form substituted pyridines

This table details the starting material, reagent, intermediate, and application of side-chain lithiation of picolines.

Reactivity Profiles of Tert Butyl Methylpyridines

Non-Nucleophilic Basic Character

A non-nucleophilic base is an organic compound that is a strong proton acceptor (a strong Brønsted base) but a poor nucleophile due to steric hindrance. wikipedia.orgchemeurope.com This steric bulk allows the base to abstract protons, but prevents it from participating in nucleophilic attack and forming bonds with larger electrophilic centers, such as carbon atoms. wikipedia.org 2-(tert-Butyl)-4-methylpyridine and its analogues fit this description perfectly. The tert-butyl group effectively shields the nitrogen atom's lone pair of electrons, inhibiting its nucleophilicity while preserving its ability to accept a proton.

One of the most useful features of sterically hindered pyridines is their ability to discriminate between Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors). sigmaaldrich.comlibretexts.org A Brønsted acid, typically a simple proton (H+), is small enough to access the sterically encumbered nitrogen atom. wikipedia.org Consequently, compounds like 2,6-di-tert-butyl-4-methylpyridine (B104953) readily react with Brønsted acids to form pyridinium (B92312) salts.

In contrast, Lewis acids, such as boron trifluoride (BF₃) or metal cations, are significantly bulkier. libretexts.orgresearchgate.net The steric clash between the tert-butyl group(s) on the pyridine (B92270) ring and the substituents on the Lewis acid prevents the close approach required for the formation of a coordinate covalent bond. researchgate.netorgsyn.org This differential reactivity allows these pyridines to be used as "proton sponges," selectively scavenging protons from a reaction mixture without interfering with Lewis acid catalysts. For instance, 2,6-di-tert-butyl-4-methylpyridine can effectively trap triflic acid (TfOH), a strong Brønsted acid, while leaving metal triflate Lewis acid catalysts untouched and active.

Acid TypeDefinitionInteraction with this compound
Brønsted Acid A species that donates a proton (H⁺). quora.comReactive . The small proton can access the nitrogen atom, leading to protonation. orgsyn.org
Lewis Acid A species that accepts an electron pair. quora.comNon-reactive . Steric hindrance prevents the bulky Lewis acid from forming an adduct with the nitrogen atom. researchgate.netorgsyn.org

The steric hindrance provided by the tert-butyl group at the 2-position effectively prevents the nitrogen atom from forming adducts with a wide range of electrophiles. This is a direct consequence of its non-nucleophilic basicity. Research on the more hindered 2,6-di-tert-butyl-4-methylpyridine (DTBMP) demonstrates this principle clearly. DTBMP shows no reaction with Lewis acids like boron trifluoride (BF₃) or with metal cations. orgsyn.org It also fails to react with alkylating agents like methyl iodide, a reaction readily undergone by less hindered pyridines. researchgate.netresearchgate.net

This inhibition is crucial for its utility in synthesis. For example, in reactions involving triflic anhydride (B1165640) ((CF₃SO₂)₂O), a powerful electrophile, common bases like pyridine or even 2,4,6-trimethylpyridine (B116444) (collidine) can react nucleophilically with the anhydride, consuming it and leading to undesired byproducts. orgsyn.org In contrast, the sterically shielded nitrogen of DTBMP does not react with triflic anhydride, allowing it to function solely as a base to facilitate the desired transformation. orgsyn.org This steric inhibition is also observed in its interaction with various carbenium ions, where the cumulative repulsion can decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude. researchgate.netthieme-connect.com

Applications as Catalytic Bases in Organic Transformations

The unique property of being a strong base but a poor nucleophile makes this compound and its analogues highly valuable as catalytic bases in a variety of organic reactions. They promote reactions that require the removal of a proton without causing the side reactions often associated with nucleophilic bases.

A prominent application of sterically hindered pyridines is the high-yield synthesis of vinyl triflates from aldehydes and ketones. sigmaaldrich.comsigmaaldrich.com This transformation involves the reaction of a ketone or aldehyde with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base. orgsyn.org The base's role is to deprotonate the carbonyl compound, facilitating the formation of an enolate, which is then "trapped" by the triflic anhydride to form the stable vinyl triflate.

The use of a hindered, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine is often essential for the success of this reaction. orgsyn.org It efficiently scavenges the triflic acid byproduct generated during the reaction, driving the equilibrium towards the product. orgsyn.org Crucially, its non-nucleophilic nature prevents it from reacting with the highly electrophilic triflic anhydride, a common side reaction with less hindered bases. orgsyn.org This clean reactivity profile leads to substantially improved yields of the desired vinyl triflates. orgsyn.org

Table 2: Example of Vinyl Triflate Synthesis

ReactantReagentsBaseProduct
4-tert-ButylcyclohexanoneTrifluoromethanesulfonic anhydride2,6-di-tert-butyl-4-methylpyridine4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate

This reaction, detailed in Organic Syntheses, showcases the typical use of a hindered pyridine in vinyl triflate formation. orgsyn.org

The generation of enol triflates is the core chemical transformation in the synthesis of vinyl triflates, as vinyl triflates are a class of enol triflates. The process begins with the base abstracting an alpha-proton from a ketone to form an enolate intermediate. masterorganicchemistry.commakingmolecules.com This enolate is a potent nucleophile that subsequently attacks the electrophilic sulfur atom of triflic anhydride.

The choice of base can influence which enolate is formed if the ketone is unsymmetrical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the "kinetic" enolate by removing the most accessible proton. makingmolecules.comyoutube.com While hindered pyridines are not as strong as LDA, their role in this specific transformation is to facilitate the reaction with triflic anhydride under conditions that are often milder and more selective. orgsyn.org The key is that the base must be strong enough to promote enolate formation but sterically hindered enough to avoid reacting with the triflic anhydride itself. orgsyn.org The resulting enol triflates are valuable synthetic intermediates, notably used in palladium-catalyzed cross-coupling reactions. orgsyn.org

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, traditionally requiring a strong Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.eduberkeley.edu This reaction generates a strong Brønsted acid (e.g., HCl) as a byproduct. In certain cases, this acid can lead to undesired side reactions.

The use of a hindered non-nucleophilic pyridine makes it possible to perform Friedel-Crafts alkylations under basic conditions. orgsyn.org In this context, the base does not catalyze the reaction but acts as an acid scavenger. It neutralizes the protonic acid generated during the alkylation step. Because the hindered pyridine does not form a complex with the Lewis acid catalyst, it does not inhibit its catalytic activity. orgsyn.org This allows the Friedel-Crafts reaction to proceed smoothly while minimizing acid-catalyzed side reactions, leading to improved yields and cleaner product profiles in specific applications. orgsyn.org

Improved Methylation of Acid- or Base-Labile Carbohydrates

The strategic use of 2,6-di-tert-butyl-4-methylpyridine has been shown to significantly enhance the methylation of carbohydrates that are sensitive to acidic or basic conditions. In combination with methyl trifluoromethanesulfonate, this hindered pyridine facilitates methylation reactions under very mild conditions, leading to improved yields. orgsyn.org This approach is particularly beneficial for the synthesis of complex carbohydrate structures, such as antigenic bacterial hexasaccharides, where the preservation of labile functional groups is crucial. orgsyn.org The non-nucleophilic nature of the pyridine prevents unwanted side reactions, while its basicity is sufficient to neutralize the acid generated during the methylation process. orgsyn.org

Utility in Silylation Reactions

Silylation is a common method for protecting hydroxyl groups in organic synthesis. The choice of base in these reactions can be critical to achieving high yields and chemoselectivity. 2,6-Di-tert-butyl-4-methylpyridine has been noted for its utility in silylation studies. orgsyn.org Silylation involves the substitution of a hydrogen atom from a hydroxyl, amine, or thiol group with a silyl (B83357) group (R3Si-), forming a more stable and often more volatile derivative. taylorandfrancis.com The non-nucleophilic character of 2,6-di-tert-butyl-4-methylpyridine is advantageous in these reactions, as it minimizes side reactions that can occur with more nucleophilic bases. orgsyn.org While various silylating agents and conditions are employed depending on the substrate, the use of a hindered base like 2,6-di-tert-butyl-4-methylpyridine can be a key factor in the successful protection of sensitive molecules. rsc.orguni-muenchen.degelest.comcolostate.edusigmaaldrich.com

Electrophilic and Nucleophilic Reactivity of Halogenated Derivatives

The introduction of halogen atoms onto the pyridine ring of this compound opens up a wide range of possibilities for further functionalization through substitution and cross-coupling reactions.

Substitution Reactions with Nucleophiles (e.g., Amines, Thiols)

Halogenated pyridines are precursors for a variety of nucleophilic substitution reactions. libretexts.org The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, with the bond strength decreasing from chlorine to iodine. libretexts.org This trend suggests that iodo- and bromo-substituted pyridines would be more reactive towards nucleophiles. The introduction of nucleophiles such as amines and thiols allows for the synthesis of a diverse array of substituted pyridine derivatives. libretexts.orgyoutube.com For instance, the reaction of a halogenated pyridine with a thiol can lead to the formation of a new carbon-sulfur bond, a key structural motif in many biologically active molecules. nih.govrsc.orgnih.gov The specific conditions for these reactions, including the choice of solvent and the potential need for a catalyst, will depend on the specific reactants and the position of the halogen on the pyridine ring. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgfishersci.ie It is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org A halogenated this compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents. libretexts.orgyoutube.comresearchgate.netasianpubs.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. fishersci.ie

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a versatile method for the vinylation of aryl and vinyl halides. wikipedia.orgyoutube.comorganic-chemistry.orgfrontiersin.org A halogenated this compound can undergo a Heck reaction with an alkene to introduce a new alkenyl group onto the pyridine ring. wikipedia.orglibretexts.org

Table 1: Comparison of Suzuki-Miyaura and Heck Reactions

Feature Suzuki-Miyaura Coupling Heck Reaction
Coupling Partner 1 Organoboron Compound (e.g., Boronic Acid) Alkene
Coupling Partner 2 Halide or Triflate Halide or Triflate
Catalyst Palladium Complex Palladium Complex

| Product | Biaryl, Styrene, Conjugated System | Substituted Alkene |

Polymerization Mechanisms and Kinetics

The steric hindrance of this compound and its derivatives influences their role in polymerization reactions, particularly in cationic polymerization.

Influence on Cationic Polymerization of Indene (B144670)

In the cationic polymerization of indene initiated by systems like cumyl chloride/tin tetrachloride, sterically hindered pyridines such as 2,6-di-tert-butyl-4-methylpyridine (DBMP) have been investigated for their role as "proton traps". acs.org The initial understanding was that these bases scavenge protons, which can initiate polymerization, thereby allowing for better control over the reaction. acs.org

However, the mechanistic role of these substituted pyridines is complex. acs.org While they can act as proton scavengers, they may also interact with the Lewis acid catalyst or participate in side reactions like β-proton abstraction. acs.org In the polymerization of indene, the addition of DBMP was found to affect the kinetics and the molecular weight distribution of the resulting polymer. acs.org For instance, in the presence of DBMP, the polydispersity of the polymer remained relatively constant with increasing conversion, suggesting that transfer reactions were minimized. acs.org This indicates that the hindered pyridine can contribute to a more controlled polymerization process. acs.org The reactivity of such pyridines towards carbocations is significantly lower than that of less hindered pyridines, which is attributed to the steric bulk of the tert-butyl groups. kpi.ua This low reactivity towards the growing polymer chain allows them to selectively scavenge protons without terminating the polymerization. kpi.uatandfonline.com

Table 2: Investigated Compounds

Compound Name
This compound
2,6-di-tert-butyl-4-methylpyridine
2,6-di-tert-butylpyridine (B51100)
2,6-dimethylpyridine
4-picoline
4-tert-Butylpyridine (B128874)
Acetic anhydride
Alkenyl (vinyl) halides
Alkenyl boronic acids
Alkenyl triflates
Alkyl boranes
Alkyl halides
Amines
Aryl boronic acids
Aryl chlorides
Aryl diazonium salts
Aryl halides
Aryl triflates
Boronic acid
Boronic ester
Cumyl chloride
Di-tert-butylsilylbis(trifluoromethanesulfonate)
Indene
Iodobenzene
Isobutyl vinyl ether
Isobutylene
Methyl trifluoromethanesulfonate
Oxime
Palladium acetate
Palladium chloride
Pivalic acid
Poly(α-methylstyrene)
Polyisobutylene
Pyridine
Stilbene
Styrene
Tert-butyldimethylchlorosilane
Tert-butyldimethylsilyl trifluoromethanesulfonate
Tert-butyldiphenylchlorosilane
Tetrakis(triphenylphosphine)palladium(0)
Thiols
Tin tetrachloride
Triethylamine
Triflic anhydride
Trifluoromethanesulfonic acid
Triisopropylsilyltrifluoromethanesulfonate
Trimethylbromosilane
Trimethyliodosilane
Vinyl esters

Proton Scavenging in Polymerization Systems

2,6-di-tert-butyl-4-methylpyridine is a sterically hindered, non-nucleophilic base that plays a crucial role as a proton scavenger in various chemical reactions, including polymerization. sigmaaldrich.comsigmaaldrich.com Its primary function in these systems is to selectively react with protons (Brønsted acids) without interacting with Lewis acids or carbocationic centers, due to the significant steric hindrance provided by the two tert-butyl groups adjacent to the nitrogen atom. sigmaaldrich.comorgsyn.org

In the context of carbocationic polymerization, such as the polymerization of indene initiated by cumyl chloride and tin tetrachloride, 2,6-di-tert-butyl-4-methylpyridine serves two main purposes. acs.org Firstly, it effectively suppresses initiation by adventitious protic initiators like water or hydrogen chloride. acs.org By neutralizing these protons, it prevents uncontrolled initiation, leading to a more controlled polymerization process. Secondly, its non-nucleophilic nature ensures it does not interfere with the propagating carbocations, a critical aspect for maintaining the livingness of the polymerization. acs.org

The use of this hindered base can also suppress a fast, uncontrolled initial polymerization phase that might otherwise occur. acs.org This allows for the establishment of a stationary state concentration of active centers, contributing to better control over the polymerization process. acs.org While some research has suggested the possibility of a bimolecular β-proton abstraction by the base from the growing polymer chain, its primary and well-established role is that of a proton scavenger. acs.org

Analysis of Propagation Rate Constants

The presence of 2,6-di-tert-butyl-4-methylpyridine in a polymerization system can significantly influence the reaction kinetics, allowing for the determination of key kinetic parameters. In the polymerization of indene with a cumyl chloride/tin tetrachloride initiating system, the addition of this hindered base facilitates the estimation of the propagation rate constant. acs.org

By suppressing the fast, uncontrolled initiation and side reactions, a more accurate analysis of the propagation step is possible. Research has estimated the propagation rate constant for both paired and unpaired ions under these conditions. acs.org

Table 1: Estimated Propagation Rate Constant in the Polymerization of Indene

Parameter Value Conditions
Propagation Rate Constant (kp) 5 x 104 – 105 L mol-1 s-1 at -40 °C in methylene (B1212753) dichloride

Data sourced from a study on the polymerization of indene initiated with cumyl chloride and tin tetrachloride in the presence of 2,6-di-tert-butyl-4-methylpyridine. acs.org

Transfer Reactions and Polydispersity Control

In carbocationic polymerizations, control over the molecular weight and polydispersity of the resulting polymer is often challenged by transfer reactions and the stability of the carbocationic active centers. acs.org The use of 2,6-di-tert-butyl-4-methylpyridine as a proton scavenger can contribute to better control over these factors.

Table 2: Effect of 2,6-di-tert-butyl-4-methylpyridine on Indene Polymerization

Condition Polymerization Yield First-Order Rate Constant (s-1)
Without Base 71% in 120 s 7.8 x 10-3
With Base Slower, more controlled Lower, not explicitly quantified in the provided data

Data derived from a comparative study of indene polymerization with and without the hindered base. acs.org

By mitigating uncontrolled initiation and side reactions, 2,6-di-tert-butyl-4-methylpyridine indirectly aids in controlling the polydispersity of the resulting polymer, leading to a more uniform product.

Coordination Chemistry and Ligand Design in Substituted Pyridines

Steric Effects on Metal Coordination

The defining feature of 2-(tert-Butyl)-4-methylpyridine in a coordination context is the substantial steric bulk introduced by the tert-butyl group at the 2-position, immediately adjacent to the nitrogen donor atom. This steric hindrance significantly shields the nitrogen, controlling the accessibility for metal ions and other reagents.

Complexation with Transition Metal Centers

The interplay of steric and electronic factors in this compound governs its complexation with transition metals, leading to adducts with distinct properties. The electron-donating methyl group at the 4-position enhances the basicity of the pyridine (B92270) nitrogen, while the bulky tert-butyl group at the 2-position provides a sterically demanding coordination environment.

Pyridine derivatives are common ligands in the coordination chemistry of copper, forming stable complexes with both Cu(II) and Cu(I) oxidation states. The coordination of this compound to a copper center would involve the formation of a sigma bond between the pyridine nitrogen and the metal. In the context of the Cu(II)/Cu(I) redox couple, the geometry and stability of the resulting complexes are critical. The steric bulk of the tert-butyl group would influence the preferred coordination number and geometry of the copper ion. For instance, it may favor the formation of complexes with lower coordination numbers to minimize steric clashes between ligands. The electronic properties of the ligand, enhanced by the 4-methyl group, would also modulate the electron density at the copper center, thereby affecting the redox potential of the Cu(II)/Cu(I) couple.

The electrochemical properties of metal complexes are highly sensitive to the nature of their ligands. bham.ac.uk The introduction of this compound into the coordination sphere of a redox-active metal, such as in a copper or ruthenium complex, would predictably alter its redox potentials. bham.ac.uk The 4-methyl group, being an electron-donating group, increases the electron density on the pyridine nitrogen and, by extension, on the metal center. This generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO) of the complex, making oxidation more favorable and thus shifting the redox potential to a more negative value. bham.ac.uk Conversely, the steric strain introduced by the tert-butyl group could distort the complex's geometry from its ideal state, potentially making the redox process more or less favorable depending on the geometric preferences of the different oxidation states. Studies on various substituted terpyridine and iminobenzoquinone complexes have consistently shown that both electronic and steric factors play a crucial role in tuning electrochemical behavior. nih.govnih.govresearchgate.net

Chiral Ligand Architectures Incorporating Tert-Butylpyridine Moieties

The structural motifs of substituted pyridines are foundational in the design of chiral ligands for asymmetric catalysis. By incorporating a pyridine unit into a larger, chiral scaffold, chemists can create ligands that enforce a specific, three-dimensional environment around a metal catalyst. Pyridinooxazoline (PyOx) ligands are a prominent class of such molecules that have demonstrated remarkable success in a wide array of asymmetric transformations. rsc.orgresearchgate.net

A key example of a chiral ligand that leverages the structural features of a substituted pyridine is (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. beilstein-journals.org This bidentate dinitrogen ligand has proven highly effective in asymmetric catalysis. beilstein-journals.orgresearchgate.net

StepReagents and ConditionsProductYield
1 Picolinic acid, (S)-tert-leucinol, DPCP, NMMAmide Intermediate92%
2 Amide, SOCl₂Amide Chloride Salt95%
3 Amide Chloride Salt, NaOMe, MeOH(S)-t-BuPyOx72%

This table summarizes a scalable synthesis route for (S)-t-BuPyOx, a chiral PyOx ligand. researchgate.netnih.gov DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine.

(S)-t-BuPyOx has been successfully applied as a chiral ligand in reactions such as the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones. beilstein-journals.org These reactions are robust, tolerant of water and oxygen, and produce cyclic ketones with β-benzylic quaternary stereocenters in high yields and excellent enantioselectivities. beilstein-journals.org The success of PyOx ligands like (S)-t-BuPyOx highlights how incorporating specific substitution patterns, such as the tert-butyl group, into a chiral pyridine-based framework is a powerful strategy for developing new and efficient asymmetric methodologies. rsc.orgresearchgate.netresearchgate.net

Catalytic Applications of Tert Butyl Methylpyridines and Their Metal Complexes

Organocatalysis by Sterically Hindered Pyridine (B92270) Bases

The utility of 2-(tert-butyl)-4-methylpyridine as an organocatalyst stems from its ability to act as a proton shuttle or a mild base, while its steric bulk prevents it from directly coordinating to and deactivating catalytic centers. This characteristic is particularly advantageous in reactions sensitive to the nucleophilicity of the base.

Role in PtCl₄-Catalyzed Cyclization Reactions

In platinum-catalyzed cyclization reactions, such as the transformation of 1,6-enynes, the addition of a sterically hindered pyridine base like this compound can be crucial. While the primary catalytic cycle is driven by the platinum catalyst, the pyridine base plays a critical role in trapping protons. This action prevents the accumulation of protic acids that can lead to undesired side reactions or catalyst decomposition. The controlled basicity of this compound allows it to facilitate the desired cyclization pathway without interfering with the catalytically active platinum species.

Inhibition of Undesired Side Reactions in Lewis Acid Catalysis (e.g., GaCl₃-catalyzed ortho-ethynylation)

A significant application of this compound is as a non-coordinating base to suppress side reactions in Lewis acid-catalyzed processes. A prime example is the gallium(III) chloride (GaCl₃)-catalyzed ortho-ethynylation of phenols. In this reaction, the desired outcome is the addition of an ethynyl (B1212043) group to the ortho position of the phenol (B47542). However, a competing reaction, the formal [4+2] cycloaddition of two phenol molecules, can significantly reduce the yield of the desired product.

The addition of this compound effectively inhibits this undesired cycloaddition pathway. Its steric hindrance prevents it from coordinating to the gallium center and interfering with its catalytic activity. However, its basicity is sufficient to neutralize any protic acids generated in situ, which are believed to catalyze the side reaction. This selective inhibition allows the primary ortho-ethynylation reaction to proceed efficiently.

Metal-Catalyzed Processes Utilizing Pyridine Ligands

The electronic properties and steric profile of this compound also make it an effective ligand in various metal-catalyzed reactions. Its ability to coordinate to a metal center can modulate the metal's reactivity and selectivity.

Palladium-Catalyzed Dehydrogenative Coupling Reactions

In palladium-catalyzed dehydrogenative coupling reactions, pyridine-type ligands are often essential for the efficiency of the catalytic cycle. These reactions typically involve the formation of a C-H bond activation intermediate. The coordination of a ligand like this compound to the palladium center can influence the electronic density at the metal, thereby facilitating the C-H activation step. Furthermore, the steric bulk of the ligand can play a role in promoting reductive elimination, the final step in the catalytic cycle that releases the desired product.

Nickel/Lewis Acid Cooperative Catalysis for Pyridine C-H Alkylation

A notable application of this compound is in the nickel/Lewis acid cooperative catalysis for the C-H alkylation of pyridine derivatives. This reaction involves the challenging activation of a C-H bond on the pyridine ring and its subsequent coupling with an alkylating agent. In this system, a nickel complex, often in conjunction with a Lewis acid co-catalyst, drives the reaction.

The addition of a sterically hindered pyridine ligand like this compound can serve multiple purposes. It can stabilize the active nickel catalyst, prevent catalyst aggregation, and fine-tune the electronic environment of the metal center to promote the desired C-H activation and subsequent alkylation. The specific role of the pyridine ligand can be highly dependent on the reaction conditions and the nature of the substrate and alkylating agent.

Ruthenium-Based Complexes in Water Splitting

The development of efficient and robust catalysts for water oxidation is a critical component of artificial photosynthesis systems designed to produce clean hydrogen fuel. pnas.org Ruthenium complexes have been extensively investigated as molecular water oxidation catalysts (WOCs) due to their versatile redox chemistry and ability to mediate the multi-electron process of water splitting. nih.govnih.gov The ligand environment surrounding the ruthenium center plays a pivotal role in determining the catalyst's efficiency, stability, and mechanism. diva-portal.org While specific studies on this compound as a ligand in ruthenium-based water splitting catalysts are not extensively detailed in the literature, the principles derived from related pyridine-type ligands offer significant insights into its potential role.

The introduction of substituents on the pyridine ring can modulate the electronic and steric properties of the resulting ruthenium complex. For instance, the incorporation of negatively charged ligands, such as carboxylates, has been shown to lower the oxidation potentials of the ruthenium center, thereby facilitating the catalytic cycle. nih.govdiva-portal.org The 4-methyl group in this compound is an electron-donating group, which would be expected to increase the electron density on the ruthenium center. This could potentially lower the redox potentials required for the catalytic cycle, a desirable feature for improving energy efficiency.

Moreover, the stability of the catalyst is a major challenge, with ligand dissociation being a common deactivation pathway. pnas.org The bulky tert-butyl group at the 2-position of the pyridine ring can provide significant steric hindrance around the metal center. This steric bulk can enhance the robustness of the catalyst by preventing unwanted side reactions or dimerization, and by stabilizing the complex against ligand dissociation. nih.govresearchgate.net The design of mononuclear ruthenium complexes with specific ligand geometries, such as [Ru(bda)L2] (where H2bda = 2,2'-bipyridine-6,6'-dicarboxylic acid), has led to some of the fastest known molecular water oxidation catalysts. pnas.orgdiva-portal.org In such systems, the axial ligands (L) significantly influence the catalytic rate and stability. While pyridazine, pyrimidine, and phthalazine (B143731) have been studied as axial ligands, the use of a sterically demanding and electron-rich ligand like this compound could offer a unique combination of properties.

Table 1: Performance of Selected Ruthenium-Based Water Oxidation Catalysts

Catalyst/ComplexOxidantTurnover Frequency (TOF, s⁻¹)Turnover Number (TON)Reference
[Ru(bda)(pyridazine)₂]Ce(IV)286- pnas.org
[Ru(bda)(phthalazine)₂]Ce(IV)-55,400 pnas.org
trans-[RuIII(Cl)(H₂O)(L-OMe-κ-N₄)]²⁺-0.71- epa.gov

This table presents data for related ruthenium complexes to provide context for potential catalytic performance.

Molybdenum Complexes for Oxygen Atom Transfer

Molybdenum complexes are of significant interest in catalysis, particularly for oxygen atom transfer (OAT) reactions, which are fundamental processes in both biological and industrial systems. bohrium.comresearchgate.net Molybdoenzymes, for instance, catalyze a variety of OAT reactions, and synthetic molybdenum complexes serve as models to understand these enzymatic processes. nih.gov The reactivity of these complexes is highly dependent on the ligand sphere around the molybdenum center. Although direct studies on this compound in this context are limited, the influence of substituted pyridine ligands on the OAT reactivity of molybdenum complexes has been investigated.

Dioxidomolybdenum(VI) complexes of the type [MoO₂L₂] are common precursors for OAT catalysts. bohrium.comnih.gov The electronic and steric properties of the ligand L can be fine-tuned to optimize catalytic activity. In studies involving substituted pyridine-2-thiolate (B1254107) ligands, it has been shown that both steric effects and the electron-donating or -withdrawing nature of the substituents play a crucial role. bohrium.comacs.org For example, in the OAT from [MoO₂L₂] to a phosphine, the reaction rate is sensitive to the electronic properties of the pyridine ring. nih.gov

The this compound ligand possesses both a sterically demanding tert-butyl group and an electron-donating methyl group. The electron-donating nature of the 4-methyl group would increase the electron density at the molybdenum center. This could enhance the rate of oxygen atom transfer from the molybdenum-oxo species to a substrate. Conversely, for the regeneration of the catalyst (i.e., the transfer of an oxygen atom from an oxidant to the reduced molybdenum species), a more electron-deficient metal center might be favorable. rsc.org

The steric bulk of the tert-butyl group at the 2-position is expected to have a significant impact. It can influence the coordination geometry around the molybdenum atom and potentially prevent the formation of inactive dimeric species. bohrium.com In some cases, steric hindrance can lead to more active catalysts by promoting substrate access or by destabilizing catalyst-substrate intermediates. For instance, in a study of dioxidomolybdenum(VI) complexes with pyrimidine- and pyridine-2-thiolate ligands, the sterically hindered [MoO₂(6-MePyS)₂] was found to be an efficient catalyst for the oxidation of trimethylphosphine. bohrium.comnih.gov This suggests that the steric profile of a ligand like this compound could be beneficial for certain OAT reactions.

Table 2: Catalytic Activity of Dioxidomolybdenum(VI) Complexes in Oxygen Atom Transfer

CatalystOxygen DonorOxygen AcceptorReactivityReference
[MoO₂(PymS)₂]Me₂SO, Ph₂SOPPh₃Efficient bohrium.com
[MoO₂(PyS)₂]Me₂SO, Ph₂SOPPh₃Moderately Active bohrium.com
[MoO₂(4-MePyS)₂]Me₂SO, Ph₂SOPPh₃Moderately Active bohrium.com
[MoO₂(6-MePyS)₂]Me₂SOPMe₃Efficient bohrium.comnih.gov

This table provides a comparison of related molybdenum complexes to illustrate the effect of ligand substitution on OAT catalysis.

Structure-Activity Relationships in Catalytic Systems

The catalytic performance of a metal complex is intricately linked to the structure of its ligands. For a ligand such as this compound, its influence on a catalytic system can be dissected by considering the electronic and steric effects of its substituents and their positions on the pyridine ring.

Electronic Effects: The 4-methyl group is an electron-donating group through an inductive effect. When coordinated to a metal center, this ligand would increase the electron density on the metal compared to an unsubstituted pyridine ligand. This has several potential consequences for catalysis:

Redox Potentials: Increased electron density on the metal center generally leads to lower oxidation potentials. In catalytic cycles that involve oxidation of the metal center, such as in water oxidation, this can be energetically favorable. diva-portal.org

Reactivity of Metal-Ligand Multiple Bonds: For catalysts that feature metal-oxo or other metal-ligand multiple bonds as key intermediates, the electronic properties of the ancillary ligands are crucial. An electron-rich ligand like this compound would enhance the nucleophilicity of a metal-oxo group, which could affect its reactivity in O-O bond formation or oxygen atom transfer. diva-portal.orgrsc.org

Steric Effects: The tert-butyl group at the 2-position is exceptionally bulky. This steric hindrance has profound implications for the structure and reactivity of the metal complex:

Coordination Geometry: The bulky group can enforce a specific coordination geometry around the metal center, potentially preventing the coordination of additional ligands or substrates. This can be exploited to create open coordination sites for catalysis.

Substrate Selectivity: The sterically hindered environment around the active site can lead to selectivity for smaller substrates, a key aspect in fine chemical synthesis.

Ligand Lability: The steric strain introduced by the tert-butyl group can, in some cases, increase the lability of the ligand itself or of other ligands coordinated to the metal. This can be a double-edged sword, as some degree of ligand exchange is often necessary for the catalytic cycle to proceed. diva-portal.org

The interplay between the electron-donating methyl group and the sterically demanding tert-butyl group in this compound makes it a ligand with a unique profile. The enhanced electron density at the metal center, combined with the steric protection and geometric constraints imposed by the tert-butyl group, could lead to catalysts with novel reactivity and stability. nih.govresearchgate.net For example, in nickel-catalyzed cross-coupling reactions, the use of a tert-butyl modified terpyridine ligand was found to be highly effective for challenging C(sp³)-C(sp³) bond formations, highlighting the benefits of sterically demanding pyridine-based ligands. nih.gov The specific combination of substituents in this compound would likely result in a catalyst whose performance is highly dependent on the specific metal and reaction under consideration, necessitating empirical studies to fully elucidate its catalytic potential.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR in Coordination StudiesThere is a lack of published NMR studies investigating the coordination chemistry of 2-(tert-butyl)-4-methylpyridine with metal centers. Research in this area has predominantly focused on ligands with greater steric hindrance, such as 2,6-di-tert-butylpyridine (B51100) derivatives, to control the coordination environment of metal complexes.

Due to the absence of specific experimental data for this compound, a detailed analysis and the creation of data tables as requested is not possible at this time. Further research or de novo synthesis and characterization would be required to generate the necessary spectroscopic information for this particular compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of chemical compounds. Various MS techniques, often coupled with chromatographic separations, provide detailed insights into the structure and purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Impurity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the purity of a compound and identifying any impurities. nih.gov In this technique, the sample is first introduced into a liquid chromatograph, which separates the components of the mixture. The separated components then enter the mass spectrometer for detection and identification.

For the analysis of a synthesized compound like this compound, LC-MS/MS can be employed to verify its identity by comparing its retention time and mass spectrum with a known standard. The high resolution of the mass spectrometer allows for the accurate determination of the molecular weight, confirming the elemental composition.

The purity of the compound is assessed by analyzing the chromatogram for the presence of any additional peaks. chromforum.org The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of impurities. Tandem mass spectrometry (MS/MS) can be used to further characterize these impurities by fragmenting the ions and analyzing the resulting fragmentation patterns, which provides structural information. This is particularly useful for identifying isomers or degradation products that may be present in the sample. chromforum.org While specific LC-MS/MS studies on this compound are not extensively detailed in the provided results, the general methodology is a standard and crucial step in the characterization of such compounds. nih.govnih.gov

Ion Mobility Spectrometry – Mass Spectrometry (IMS-MS) for Isomer Separation and Adduct Characterization

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.gov This multidimensional separation capability makes it particularly valuable for distinguishing between isomeric compounds that have the same mass but different structures. rsc.org For substituted pyridines like this compound, several positional isomers could exist. IMS-MS can effectively separate these isomers, which might be challenging to resolve by chromatography or mass spectrometry alone. nih.gov

The technique works by introducing ions into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Larger, more extended ions experience more collisions with the buffer gas and thus have longer drift times compared to smaller, more compact ions of the same mass-to-charge ratio. nih.gov

IMS-MS is also a powerful tool for characterizing adducts, which are ions formed by the association of the analyte molecule with other species, such as solvent molecules or counter-ions. By analyzing the drift times and mass-to-charge ratios of these adducts, information about their stoichiometry and conformation can be obtained. nih.gov The combination of IMS-MS with molecular dynamics simulations can provide detailed insights into the three-dimensional structure of the ions in the gas phase. rsc.org

Comprehensive Two-Dimensional Gas Chromatography – Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) is a highly powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. researchgate.net While one-dimensional GC can often result in co-elution of compounds, especially in samples containing numerous isomers, GC×GC provides significantly enhanced separation by using two columns with different stationary phases. researchgate.netnih.gov

In a typical GC×GC setup, the effluent from the first column is collected in a modulator and then periodically injected onto the second, shorter column for a very fast separation. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution. researchgate.net

The coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) is particularly advantageous. TOF-MS analyzers are capable of very high-speed data acquisition, which is necessary to capture the narrow peaks produced by the fast second-dimension separation. researchgate.netresearchgate.net Furthermore, TOF-MS provides high-resolution mass spectra, aiding in the confident identification of the separated compounds. researchgate.net This technique is especially useful for the analysis of complex mixtures containing various substituted pyridines and other heterocyclic compounds. nih.gov Although direct application on this compound is not specified in the search results, the methodology is highly relevant for the detailed analysis of such compounds, particularly for resolving isomeric impurities. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of a compound. mdpi.commdpi.com This technique requires a well-ordered single crystal of the material. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. youtube.com By measuring the directions and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be constructed, from which the positions of the individual atoms can be determined with high precision. youtube.com

For this compound, obtaining a single crystal would allow for the unambiguous determination of its molecular geometry, including the planarity of the pyridine (B92270) ring and the orientation of the tert-butyl and methyl substituents. This information is crucial for understanding its steric and electronic properties. While the search results mention the use of single crystal X-ray diffraction for various other organic molecules, mdpi.commdpi.comresearchgate.net a specific crystallographic study for this compound was not found.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a finely ground powder of the material is used. The powder consists of a vast number of small crystallites with random orientations. When the X-ray beam interacts with the sample, diffraction occurs from crystallites that are oriented at the correct angle to satisfy Bragg's law. carleton.edu

The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). libretexts.orgcam.ac.uk This pattern is a unique fingerprint for a specific crystalline phase and can be used for phase identification by comparing it to a database of known patterns. carleton.edu PXRD can also be used to assess the purity of a crystalline sample, as the presence of other crystalline phases will result in additional peaks in the diffraction pattern. carleton.edu Furthermore, the positions and shapes of the diffraction peaks can provide information about the unit cell parameters and crystallite size. libretexts.org While specific PXRD data for this compound is not available in the provided results, this technique would be valuable for confirming the crystalline form of a synthesized batch and ensuring its phase purity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical tool for studying the electronic transitions within a molecule.

The UV-Vis spectrum of this compound, like other pyridine derivatives, is characterized by electronic transitions involving π and n orbitals. The pyridine ring contains a conjugated system of double bonds (π electrons) and a nitrogen atom with a lone pair of non-bonding electrons (n electrons). The primary electronic transitions observed are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity. For a molecule with double bonds, a π to π* transition is expected.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. The presence of a heteroatom with a lone pair, such as nitrogen in the pyridine ring, allows for n → π* transitions.

The presence of the tert-butyl and methyl groups on the pyridine ring can influence the energy of these transitions and the wavelength at which they absorb light (λmax). These substituent groups can cause a shift in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Table 1: Possible Electronic Transitions in this compound

Transition TypeInvolved OrbitalsRelative Intensity
π → πBonding π to Antibonding πHigh
n → πNon-bonding (N lone pair) to Antibonding πLow to Medium
σ → σBonding σ to Antibonding σVery High (typically in far UV)
n → σNon-bonding (N lone pair) to Antibonding σLow to Medium

Due to the steric hindrance provided by the bulky tert-butyl groups at the 2 and 6 positions, this compound is often used as a non-nucleophilic base. This property is particularly useful in coordination chemistry and catalysis, where it can coordinate to a metal center. Spectrophotometric titrations can be employed to study the formation and stoichiometry of metal complexes involving this ligand.

In a typical spectrophotometric titration, the UV-Vis spectrum of a solution containing the metal ion is monitored as aliquots of a solution of this compound are added. The formation of a metal-ligand complex often results in a new absorption band or a shift in the existing d-d transition bands of the metal ion. By plotting the change in absorbance at a specific wavelength against the molar ratio of the ligand to the metal, the stoichiometry of the resulting complex can be determined.

The significant steric bulk of this compound can limit the number of ligands that can coordinate to a metal center, influencing the coordination number and geometry of the resulting complex.

Electron Microscopy and Elemental Analysis

Electron microscopy and associated techniques provide high-resolution imaging and elemental information about materials.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the sample's surface topography and morphology. When used in conjunction with Energy-Dispersive X-ray Spectroscopy (EDX), it becomes a powerful tool for elemental analysis. oxinst.comresearchgate.net

EDX, also known as EDS, works by detecting the characteristic X-rays emitted from a sample when it is bombarded with the electron beam in the SEM. wikipedia.org Each element has a unique atomic structure and therefore emits X-rays at specific energies, allowing for the identification and quantification of the elements present in the sample. wikipedia.org

In the context of this compound, SEM and EDX would typically be used to analyze materials that incorporate this compound, such as polymers, catalysts, or metal-organic frameworks. researchgate.netresearchgate.net For instance, if this compound is part of a polymer matrix or a supported catalyst, SEM can reveal the surface morphology of the material. researchgate.netresearchgate.net Simultaneously, EDX analysis can confirm the presence and distribution of elements like carbon and nitrogen from the pyridine derivative, as well as any metals if it is part of a complex. researchgate.net

Table 2: Applications of SEM and EDX in the Analysis of Materials Containing this compound

Analytical TechniqueInformation ProvidedRelevance to this compound
Scanning Electron Microscopy (SEM) High-resolution imaging of surface topography and morphology.To visualize the structure of materials (e.g., polymers, catalysts) where the compound is incorporated. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and distribution.To confirm the presence and map the distribution of Carbon (C) and Nitrogen (N) from the compound, and any associated metals in complexes. wikipedia.orgresearchgate.net

Derivatization and Advanced Functionalization Strategies

Targeted Modification of Pyridine (B92270) Ring Positions

The electron-deficient nature of the pyridine ring, influenced by the nitrogen atom's electronegativity, presents unique challenges and opportunities for regioselective functionalization compared to benzene (B151609) derivatives.

The introduction of a bromine atom onto the pyridine ring of a related precursor, 4-(tert-butyl)pyridine, is a key step in creating versatile chemical building blocks. The synthesis of 2-Bromo-4-(tert-butyl)pyridine (B1338834) is typically achieved through electrophilic bromination. This reaction often employs N-bromosuccinimide (NBS) as the brominating agent.

The reaction conditions, such as temperature and solvent polarity, are critical for achieving high regioselectivity and minimizing the formation of undesired byproducts like di-brominated species. The steric bulk of the tert-butyl group at the C4 position influences the electron density distribution on the pyridine ring, directing the substitution to the C2 position. The mechanism involves the activation of the bromine atom, which then acts as an electrophile. The resulting bromo-pyridine is a valuable intermediate for further functionalization through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

ParameterDescription
Starting Material 4-(tert-butyl)pyridine
Reagent N-bromosuccinimide (NBS) or Bromine
Catalyst Iron or Aluminum Bromide (optional)
Product 2-Bromo-4-(tert-butyl)pyridine
Key Factor The tert-butyl group provides steric hindrance and directs regioselectivity.

Modification of Side-Chain Substituents

While information on the specific side-chain modification of 2-(tert-Butyl)-4-methylpyridine is limited in readily available scientific literature, general principles of benzylic functionalization can be considered.

The deprotonation of the methyl group at the C4 position would create a nucleophilic carbanion, which could then react with various electrophiles. This process, known as lithiation followed by electrophilic quenching, would typically involve a strong base like n-butyllithium (n-BuLi) to abstract a proton from the methyl group. However, specific literature detailing this reaction for this compound is not available. For the related compound 4-tert-butylpyridine (B128874), lithiation has been shown to occur on the pyridine ring at the C2 position, which is then quenched with an electrophile. simsonpharma.com

Derivatization for Analytical and Biological Labeling Applications

The development of pyridine derivatives for use as labels in analytical and biological assays is an area of active research. This involves incorporating functional groups that can react with target molecules or possess specific detection properties.

Hydrazine (B178648) derivatives are widely used as derivatizing agents for carbonyl-containing compounds (such as aldehydes and ketones) in analytical chemistry, enhancing their detectability in techniques like mass spectrometry. A hydrazine derivative of this compound could theoretically be synthesized and used for such purposes. The synthesis would likely involve the reaction of a halogenated precursor (e.g., 2-bromo-4-tert-butylpyridine) with hydrazine hydrate. google.com However, specific examples of the synthesis or application of a hydrazine derivative of this compound for sample preparation are not documented in available literature.

Michael addition is a widely used reaction for bioconjugation, including the labeling of biomolecules like glycans. This typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. A derivative of this compound functionalized with a Michael acceptor (like a maleimide (B117702) group) or a Michael donor (like a thiol) could potentially be used as a glycan labeling reagent. There is currently no available research describing the synthesis or use of such derivatives of this compound for this application.

Research Findings on this compound Polymer Derivatives

Extensive research of scientific literature and chemical databases reveals a significant lack of specific information regarding the derivatization and functionalization of This compound for the creation of polymer-bound derivatives. The available body of research is predominantly focused on a related, but structurally distinct, compound: 2,6-di-tert-butyl-4-methylpyridine (B104953) .

While the di-tert-butyl analog has been noted for its role as a sterically hindered non-nucleophilic base, with mentions of its incorporation into polymeric structures for applications such as in vinyl triflate synthesis, similar studies or data for the mono-tert-butyl version specified are not present in the reviewed sources. orgsyn.org The steric hindrance and electronic properties of the two compounds differ significantly, meaning the synthesis, reactivity, and applications of their polymer-bound forms cannot be assumed to be interchangeable.

Consequently, due to the absence of research findings and data on the immobilization, derivatization, and application of This compound on polymer supports, a detailed article on this specific topic cannot be generated at this time. Further research would be required to develop and characterize these specific polymer-bound pyridine derivatives.

Applications in Advanced Materials Science

Role in Dye-Sensitized Solar Cells (DSSCs)

In the architecture of dye-sensitized solar cells (DSSCs), electrolyte additives are critical for optimizing photovoltaic performance. Pyridine (B92270) derivatives are a prominent class of additives used to enhance the open-circuit voltage (VOC) of the devices.

Pyridine-based additives, such as the commonly used 4-tert-butylpyridine (B128874) (TBP), are known to improve the efficiency of DSSCs. rsc.org These Lewis bases adsorb onto the surface of the titanium dioxide (TiO₂) photoanode, causing a negative shift in the conduction band edge. This shift contributes to an increase in the open-circuit voltage (VOC), a key parameter in solar cell performance. nih.govnih.gov Furthermore, the steric hindrance provided by bulky groups on the pyridine ring, like the tert-butyl group, can help shield the TiO₂ surface, reducing charge recombination between electrons in the semiconductor and the oxidized species in the electrolyte. nih.gov While research has extensively focused on TBP, the principles apply to other sterically hindered pyridines, suggesting a potential role for 2-(tert-Butyl)-4-methylpyridine in similar applications.

To address this degradation, research has shifted towards exploring alternative pyridine derivatives that can provide the necessary VOC enhancement without negatively interacting with the copper redox shuttle. rsc.orgrsc.org A study investigating various methylpyridines as alternatives to TBP found that the position of substituents on the pyridine ring significantly influences the electrochemical properties of the copper redox couple. rsc.orgrsc.org This research highlights a strategy where modifying the pyridine structure can mitigate the poisoning effect, thereby improving both the power conversion efficiency and the long-term stability of copper-based DSSCs. rsc.org

Table 1: Comparison of Photovoltaic Performance in DSSCs with Different Pyridine Additives This table illustrates the impact of different additives on DSSC performance, using data for TBP and an alternative, 3,5-dimethylpyridine (B147111) (35DMP), in a copper-based electrolyte system as an example.

AdditiveVOC (mV)JSC (mA·cm⁻²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
TBP-based72613.50.747.26
35DMP-based88912.80.788.89
Data derived from studies on TBP alternatives in copper complex DSSCs. rsc.org

Polymer Chemistry and Controlled Polymerization

In polymer chemistry, sterically hindered, non-nucleophilic bases are valuable tools for achieving precise control over polymerization reactions. They can selectively neutralize acidic species that would otherwise interfere with the desired reaction pathway.

Compounds like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), which shares structural similarities with this compound, are effective at trapping Brønsted acids (protons) without coordinating to Lewis acid catalysts. orgsyn.org This selectivity is crucial in controlled cationic polymerizations. In systems like cationic Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, precise control over the concentration of active species is necessary to produce polymers with targeted molecular weights and low dispersity. nsf.gov By scavenging stray protons that could initiate uncontrolled polymerization, a hindered base helps ensure that polymerization proceeds only through the intended mechanism. This leads to a linear evolution of molecular weight with monomer conversion and predictable polymer characteristics. cmu.edu The ability to control the reaction kinetics and prevent side reactions is fundamental to synthesizing well-defined polymers and block copolymers. nsf.govcmu.edu

Adventitious initiators, primarily trace amounts of water or other protic impurities, can be a significant problem in many polymerization processes, especially cationic polymerization. These impurities can initiate polymerization chains independently of the intended initiator, leading to a loss of control over the polymer's molecular weight and structure. Sterically hindered bases play a critical role in suppressing these unwanted reactions. orgsyn.org By acting as highly effective proton sponges, they neutralize these acidic impurities as they are formed or introduced. orgsyn.org This action prevents the adventitious initiation of polymer chains, ensuring that the polymerization is governed solely by the added catalyst and initiator system. This suppression is essential for the synthesis of materials with reproducible and well-defined properties.

Development of Optoelectronic Materials

The development of advanced optoelectronic materials often relies on the precise control of electronic interfaces and the chemical stability of components. The properties of this compound and related compounds make them relevant in this context, primarily through their application in DSSCs, which are themselves optoelectronic devices. nih.gov Their function as electrolyte additives that modify the semiconductor's electronic properties and passivate surface states to reduce charge recombination is a key strategy in optimizing device performance. nih.gov The principles of using molecular additives to control interfacial energetics and kinetics in DSSCs are broadly applicable to other optoelectronic systems where charge separation and transport at material interfaces are critical, such as perovskite solar cells and organic light-emitting diodes (OLEDs).

Information on this compound Not Currently Available

Comprehensive searches for the chemical compound This compound have yielded no specific data regarding its synthesis, properties, or applications in advanced materials science, including its use in pyrylium-squaraine dye synthesis.

The majority of scientific literature and chemical databases extensively document a related but structurally distinct compound, 2,6-Di-tert-butyl-4-methylpyridine . This widely studied molecule features two tert-butyl groups flanking the nitrogen atom on the pyridine ring, in contrast to the single tert-butyl group specified in the query. This di-substituted pyridine is well-known as a sterically hindered, non-nucleophilic base in organic synthesis.

Due to the strict adherence to the requested subject, and the absence of available information for "this compound," the generation of an article focusing on this specific compound is not possible at this time.

It is possible that "this compound" is a less common or novel compound with limited published research. Alternatively, the intended compound of interest may have been the more prevalent 2,6-di-tert-butyl-4-methylpyridine.

Further research would be required to determine if any proprietary or unpublished data on this compound exists. Without publicly accessible information, a detailed and scientifically accurate article as outlined cannot be constructed.

Supramolecular Chemistry Involving Tert Butyl Methylpyridines

Molecular Recognition and Host-Guest Chemistry Principles

Molecular recognition is fundamental to supramolecular chemistry, relying on non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—to achieve selective binding between a host and a guest molecule. The specificity of this interaction is dictated by the complementary shapes, sizes, and chemical functionalities of the participating molecules.

For a pyridine (B92270) derivative like 2-(tert-butyl)-4-methylpyridine, the nitrogen atom can act as a hydrogen bond acceptor. However, the bulky tert-butyl group adjacent to the nitrogen can sterically hinder the approach of potential guest molecules. fu-berlin.de Studies on the more hindered 2,6-di-tert-butyl-4-methylpyridine (B104953) have shown that it forms hydrogen-bonded complexes with strong proton donors primarily through protonation, and its ability to form other types of host-guest complexes is limited by the bulky substituents. fu-berlin.de While less hindered than its di-substituted counterpart, the single tert-butyl group in this compound would still be expected to influence its binding geometry and selectivity towards guest molecules, though specific studies detailing these interactions are scarce.

Self-Assembly into Ordered Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is central to the creation of complex supramolecular architectures from simpler molecular components.

Formation of Hydrogen-Bonded Polymeric Networks in Solid State

In the solid state, molecules capable of forming hydrogen bonds can assemble into extended one-, two-, or three-dimensional networks. For substituted pyridines, the nitrogen atom is a key hydrogen bond acceptor site. The formation of such polymeric networks depends on the directionality and strength of these bonds.

While general principles suggest that this compound could participate in hydrogen-bonded networks, for instance with carboxylic acids or other hydrogen-bond donors, specific crystallographic studies or detailed reports on the formation of such polymeric structures involving this compound are not readily found. The interplay between the hydrogen-bonding capability of the pyridine nitrogen and the steric influence of the tert-butyl group would be a critical factor in determining the final solid-state architecture. Research on other systems demonstrates that such interactions can lead to the formation of polymeric chains and more complex helical structures. rsc.org

Coordination-Driven Self-Assembly

Coordination-driven self-assembly utilizes the predictable and directional nature of metal-ligand coordination bonds to construct discrete supramolecular structures like macrocycles and cages. mdpi.comnih.gov Pyridyl ligands are extensively used in this field because the nitrogen atom readily coordinates to transition metals. nih.gov

The application of this compound in this area would be influenced by the steric hindrance provided by the tert-butyl group. Unlike 2,6-di-tert-butyl-4-methylpyridine, which is generally considered non-coordinating to metal ions due to extreme steric shielding, the less encumbered nitrogen in this compound might allow for coordination. orgsyn.org However, the bulky substituent would still impose significant geometric constraints on the resulting metal-ligand complex, influencing the stoichiometry and structure of any self-assembled architecture. There is a lack of specific examples in the literature of complex supramolecular cages or polygons synthesized using this compound as the primary ligand.

Role in Supramolecular Catalysis

Supramolecular catalysis involves the use of a self-assembled host structure to catalyze a chemical reaction on an encapsulated guest molecule. The host can provide a unique microenvironment, stabilize transition states, or bring reactants into close proximity, mimicking the function of enzymes. nih.gov

The potential role of a supramolecular assembly derived from this compound in catalysis has not been explored in detail. In principle, a host structure built with this ligand could encapsulate substrates, and the pyridine moiety itself could act as a basic or nucleophilic catalyst. The steric environment created by the tert-butyl group could also impart shape and size selectivity to the catalytic process. However, without established host-guest systems or self-assembled structures based on this molecule, its application in supramolecular catalysis remains a hypothetical concept.

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